molecular formula C10H15N3O2 B12534453 5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[3.2.1]octane CAS No. 828255-55-6

5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[3.2.1]octane

Cat. No.: B12534453
CAS No.: 828255-55-6
M. Wt: 209.24 g/mol
InChI Key: DVBUHGZFFKCYKE-UHFFFAOYSA-N
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Description

5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[321]octane is a heterocyclic compound that features a unique bicyclic structure fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[3.2.1]octane typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of reagents such as POCl3, PCl5, and PPA, which facilitate the cyclization process . Additionally, iodine-mediated protocols have been developed for the synthesis of oxadiazole derivatives, involving sequential condensation followed by oxidative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., LiAlH4, NaBH4), and halogenated compounds for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can produce reduced forms of the compound with altered electronic properties.

Scientific Research Applications

5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[3.2.1]octane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound has been shown to inhibit the NF-κB signaling pathway, leading to reduced cell proliferation and increased apoptosis . The compound’s ability to bind to and modulate the activity of key proteins in this pathway is crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[3.2.1]octane stands out due to its unique bicyclic structure fused with an oxadiazole ring, which imparts specific electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and materials science, where precise control over molecular interactions is essential.

Properties

CAS No.

828255-55-6

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-methyl-5-(1-oxido-1-azoniabicyclo[3.2.1]octan-5-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C10H15N3O2/c1-8-11-12-9(15-8)10-3-2-5-13(14,7-10)6-4-10/h2-7H2,1H3

InChI Key

DVBUHGZFFKCYKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C23CCC[N+](C2)(CC3)[O-]

Origin of Product

United States

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